

Navigating the Commercial Landscape of Trimethylurea: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Trimethylurea*

Cat. No.: *B1211377*

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This technical guide provides a comprehensive overview of the commercial sources, purity specifications, and analytical methodologies for **trimethylurea** (CAS 632-14-4), a key reagent in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document consolidates critical data to aid in the procurement and quality assessment of this compound.

Commercial Availability and Purity Specifications

Trimethylurea is readily available from several major chemical suppliers. Purity levels typically range from practical grade to assays of 98% or higher, catering to diverse research needs. The material is often described as a white, hygroscopic crystalline solid.

For precise experimental work, it is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data. As an example, CoAs for **trimethylurea** from Alfa Aesar (now part of Thermo Scientific Chemicals) have shown lot-specific assays of 96% and 98%, with Thin Layer Chromatography (TLC) being one of the cited analytical methods for purity determination[1][2][3]. While a comprehensive public impurity profile is not readily available, common impurities in related urea compounds can include biuret, cyanuric acid, and triuret.

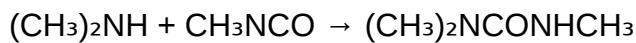
Below is a summary of prominent commercial suppliers and available purity information for **trimethylurea**:

Supplier	Reported Purity/Grade	Catalog Number Examples
Thermo Fisher Scientific (Alfa Aesar)	≥95.0%, Lot-specific assays of 96% and 98% available	16475
Santa Cruz Biotechnology	Information available upon request via Certificate of Analysis[4]	sc-254144
ChemicalBook	Practical Grade, 95.00%	CB0164803, CHM0157712
Fluorochem	Practical Grade	F342083
Fisher Scientific	Information available upon request via Certificate of Analysis	AA1647503, AA1647506

Plausible Commercial Synthesis of Trimethylurea

While detailed proprietary industrial synthesis methods are not publicly disclosed, a chemically sound and common method for the production of unsymmetrical ureas is the reaction of an amine with an isocyanate. For **1,1,3-trimethylurea**, this would involve the reaction of dimethylamine with methyl isocyanate.

Reaction:



This reaction is typically carried out in an inert solvent. The high reactivity of the isocyanate group with the amine makes this a favorable and direct route. Purification of the final product would likely involve crystallization to remove any unreacted starting materials or by-products.

Another potential, though more hazardous, industrial route could involve the use of phosgene or a phosgene equivalent. In such a process, dimethylamine would first be reacted with phosgene to form dimethylcarbamoyl chloride, which would then be reacted with methylamine

to yield **trimethylurea**. Due to the extreme toxicity of phosgene, its use is highly regulated, and phosgene-free routes are generally preferred[5][6].

Experimental Protocols for Purity Assessment

A multi-faceted approach is recommended for the comprehensive quality control of **trimethylurea**, employing various analytical techniques to confirm identity and quantify impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a robust method for separating and quantifying **trimethylurea** from its potential organic impurities. A reverse-phase HPLC method with UV detection is suitable for this purpose[7][8].

- Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is used to monitor the elution of the compounds.
- Methodology:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent such as acetonitrile or methanol[1]. A patent for urea analysis suggests a mobile phase of 3% methanol in water[9].
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Detection: UV detection at a low wavelength, typically around 200-210 nm, as urea derivatives have a weak chromophore.
 - Sample Preparation: Accurately weigh and dissolve the **trimethylurea** sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

- Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be quantified against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It also serves as a definitive method for confirming the identity of [trimethylurea](#)[10].

- Principle: The sample is vaporized and separated based on the boiling points and interactions of its components with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
- Methodology:
 - Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Split/splitless injection of a solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
 - Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
 - MS Detection: Electron Ionization (EI) at 70 eV. Data is collected in full scan mode to identify unknown impurities by library matching (e.g., NIST library) and in selected ion monitoring (SIM) mode for quantification of known impurities.

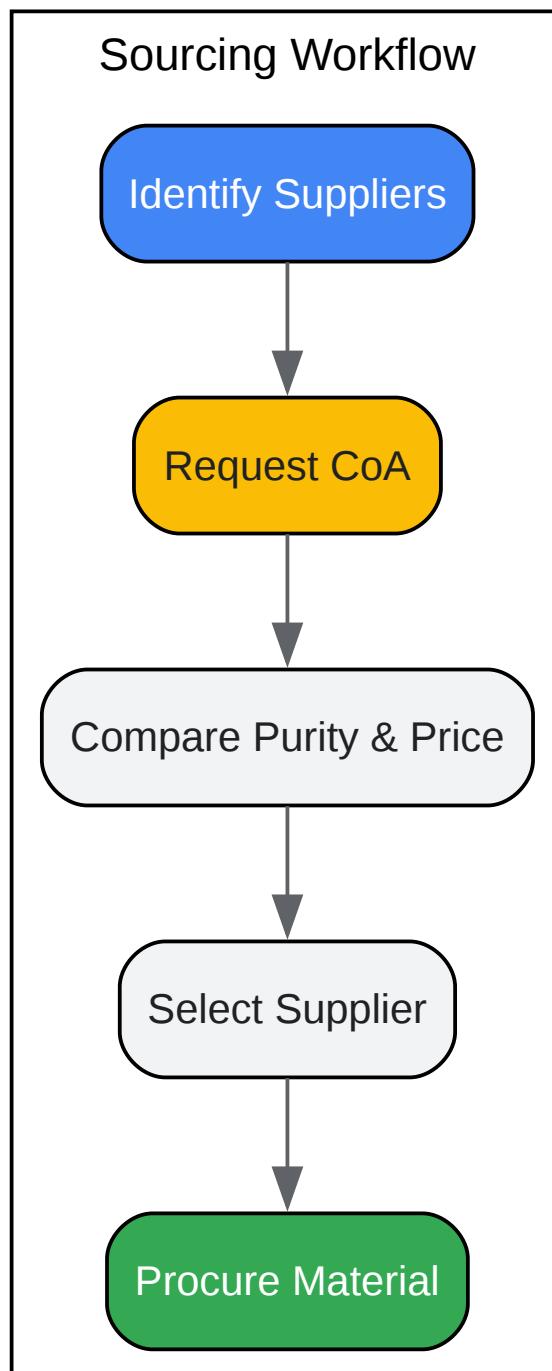
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the **trimethylurea** molecule. It can also be used for quantitative analysis (qNMR) if an internal standard is used.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the atomic nuclei with a non-zero spin (like ^1H and ^{13}C) to resonate. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.
- Methodology:
 - Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl_3) or deuterium oxide (D_2O).
 - Spectra to Acquire:
 - ^1H NMR: Will show distinct signals for the different methyl groups. The integration of these signals should correspond to the number of protons in each group.
 - ^{13}C NMR: Will show signals for the carbonyl carbon and the methyl carbons, confirming the carbon skeleton of the molecule[3].
 - Purity Assessment: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The purity can be estimated by comparing the integral of the analyte signals to those of the impurities, provided the structures of the impurities are known or can be inferred.

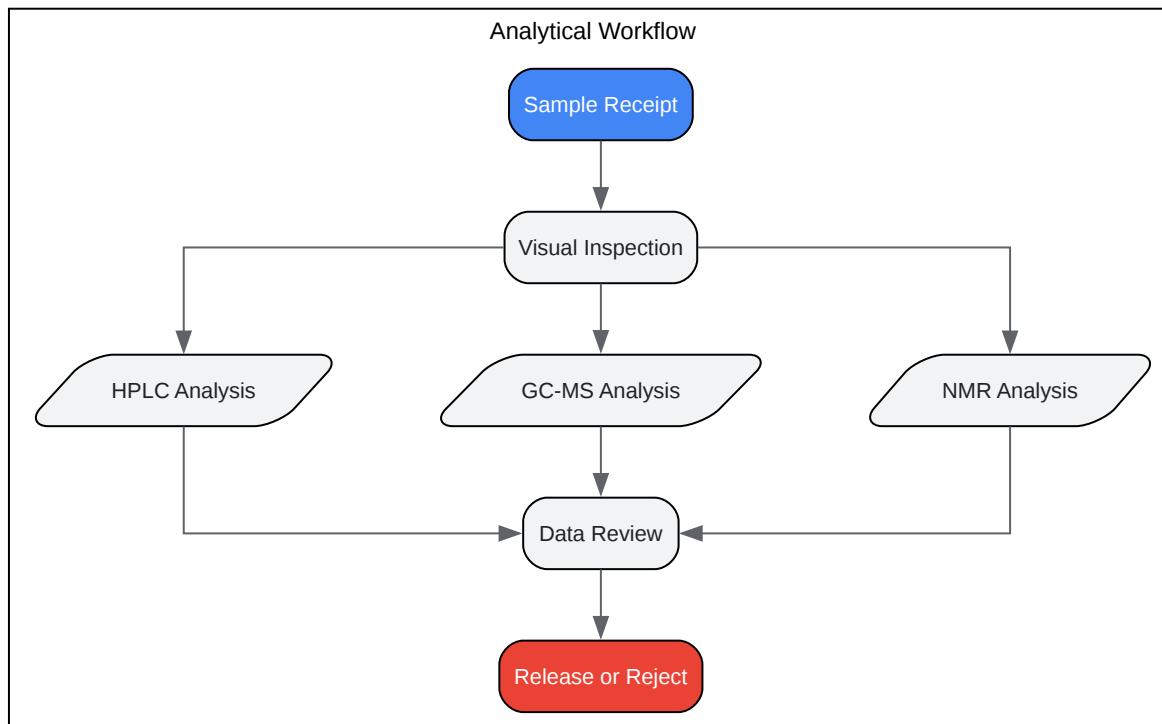
Visualizing the Workflow

The following diagrams illustrate the logical workflows for sourcing and analyzing **trimethylurea**, as well as a plausible synthetic pathway.



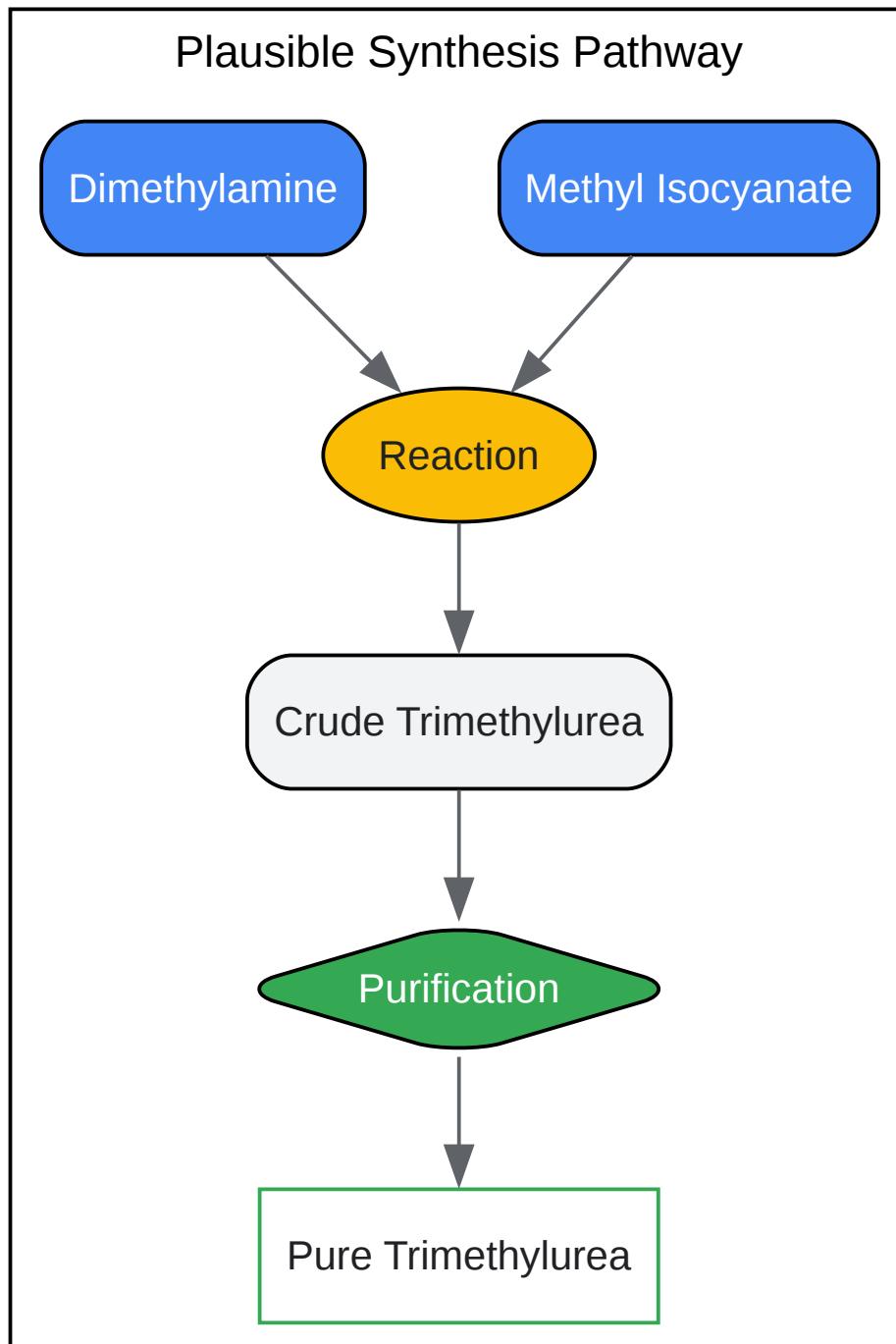
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Caption: Sourcing workflow for **trimethylurea**.



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Caption: Analytical workflow for quality control.



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Caption: Plausible synthesis of **trimethylurea**.

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